molecular formula C7H16O2 B042083 1,7-Heptanediol CAS No. 629-30-1

1,7-Heptanediol

Cat. No. B042083
CAS RN: 629-30-1
M. Wt: 132.2 g/mol
InChI Key: SXCBDZAEHILGLM-UHFFFAOYSA-N
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Description

1,7-Heptanediol is an organic compound belonging to the family of aliphatic diols. It is a colorless liquid that is soluble in water and other organic solvents. It is used in a variety of applications, including as a solvent, an intermediate in the production of polymers, and as a reactant in chemical reactions. It is also used in the synthesis of some pharmaceuticals and in the production of cosmetics.

Scientific Research Applications

  • Synthesis of Polyfunctional Nitromethane Derivatives : Utilized in the synthesis of polyfunctional nitromethane derivatives, particularly for surface derivatization of cascade polymers (Newkome et al., 1991).

  • Synthesis of Chiral Compounds : Employed in the formal syntheses of the vitamin E side chain and the insect pheromone tribolure, specifically using chiral 1,7-heptanediol (Chěnevert & Desjardins, 1996).

  • Applications in Electronic Devices : Due to its low dielectric permittivity and high thermal stability, this compound has potential applications in the electronics industry (Grineva, Zhuravlev, & Lifanova, 1996).

  • MEMS Lubrication : A mixture including this compound and the pentaerythritol ester demonstrated effective lubrication for silicon-based Micro-Electro-Mechanical Systems (MEMS) in vacuum conditions (Eapen, Smallwood, & Zabinski, 2006).

  • Chemical Reactions with Secondary Amines : Reacts with secondary amines in the presence of a ruthenium complex to yield diamino compounds (Shim et al., 1993).

  • In Starch Films for Ultraporosity : When used in starch films, it results in an ultraporous film surface and near-isoporous core, reducing tackiness in high-moisture conditions without inducing starch crystallization (Özeren et al., 2020).

  • In Medical Research (Hepsulfam) : Hepsulfam, a compound related to this compound, has been investigated for its cytotoxic properties and potential in treating solid human malignancies (Pacheco et al., 1990; Berger et al., 1992). It has shown promise, especially in non-small cell lung cancer, but concerns about bone marrow toxicity limit its clinical applications (Berger et al., 1992).

Biochemical Analysis

Biochemical Properties

1,7-Heptanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in hydrogen bonding interactions, which can influence the structure and function of biomolecules. For instance, this compound can form hydrogen bonds with amino acid residues in proteins, potentially affecting their conformation and activity . Additionally, it can act as a substrate for certain enzymes involved in the metabolism of diols, leading to the production of metabolites that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can impair bioenergetics and metabolism in aggressive lung cancer cells, leading to a significant decrease in ATP concentrations . This suggests that this compound can disrupt cellular energy production, which may have implications for cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can interact with enzymes involved in the metabolism of diols, potentially inhibiting their activity and altering metabolic flux . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies using ultrafast 2D-IR spectroscopy have shown that the hydrogen-bonding dynamics of this compound can change with temperature, providing insights into its stability and interactions with other molecules . These temporal effects can influence the compound’s activity and efficacy in biochemical assays and experimental models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with significant decreases in ATP concentrations in aggressive lung cancer cells, indicating potential toxicity at elevated levels . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of medium-chain-length diols. It can be metabolized via the hydroxy acid pathway or through full oxidation to dicarboxylic acids, which are further processed by β-oxidation . These metabolic pathways involve interactions with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the distribution of this compound in different cellular compartments can impact its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

heptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCBDZAEHILGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57514-69-9
Record name Poly(oxy-1,7-heptanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57514-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90212074
Record name 1,7-Heptanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

629-30-1
Record name 1,7-Heptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,7-Heptanediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-HEPTANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3821
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Record name 1,7-Heptanediol
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Record name Heptane-1,7-diol
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Record name 1,7-Heptanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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